molecular formula C9H12O2 B1584616 2-Pentanoylfuran CAS No. 3194-17-0

2-Pentanoylfuran

Cat. No. B1584616
CAS RN: 3194-17-0
M. Wt: 152.19 g/mol
InChI Key: HTOZHTBIOGGHDJ-UHFFFAOYSA-N
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Description

2-Pentanoylfuran is a flavoring agent . It has a FEMA number of 4192 and a CAS number of 3194-17-0 . It is also known as 1-(2-Furanyl)-1-pentanone or Butyl 2-furyl ketone .


Synthesis Analysis

2-Pentanoylfuran can be synthesized by three different methods . The yield of each method was determined and the ketone was purified . 2-Propanol was also purified from acetone .


Molecular Structure Analysis

The molecular structure of 2-Pentanoylfuran is represented by the empirical formula C9H12O2 . It has a molecular weight of 152.19 .


Chemical Reactions Analysis

The chemical reactions of 2-Pentanoylfuran have been studied in the context of its radiolysis in 2-propanol . Mixtures of 2-Pentanoylfuran in 2-propanol with concentrations 1, 10-1, 10-2 M had been irradiated by 60 Co γ-rays at different doses .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Pentanoylfuran include its thermal stability, which can be monitored by recording the change in mass of the sample with respect to temperature .

Scientific Research Applications

Radiolysis in Solvents

A study by El-Dessouky, Abdel-Azim, and Abdel-Rehim (1987) explored the radiolysis of 2-pentanoylfuran in 2-propanol. They synthesized 2-pentanoylfuran using three different methods and analyzed the yield and purity of the product. The radiolytic decomposition of 2-pentanoylfuran in 2-propanol was studied under varying doses of γ-rays, which could provide insights into the stability and degradation patterns of this compound under radiation exposure (El-Dessouky, Abdel-Azim, & Abdel-Rehim, 1987).

Synthesis of Heterocycles

Kharchenko and Pchelintseva (1996) summarized methods for producing unsaturated 1,5-diketones and their derivatives, including 2-pentene-1,5-diones, which are structurally related to 2-pentanoylfuran. Their research focuses on the use of these compounds in synthesizing various heterocyclic compounds such as pyrylium, aroylfurans, and pyrazolines. This highlights the role of 2-pentanoylfuran-related compounds in the synthesis of complex organic molecules (Kharchenko & Pchelintseva, 1996).

Biomarker Identification

Research by Syhre, Scotter, and Chambers (2008) investigated the production of 2-pentylfuran, a compound closely related to 2-pentanoylfuran, by various fungal pathogens. They found that 2-pentylfuran is consistently produced by certain Aspergillus species and could be detected in human breath samples, suggesting its potential as a biomarker for lung colonization or infection by fungal pathogens (Syhre, Scotter, & Chambers, 2008).

Application in Biofuels and Biotechnology

Cann and Liao (2009) explored the synthesis of pentanol isomers, including compounds structurally related to 2-pentanoylfuran, in genetically engineered microorganisms. They highlighted the potential of these compounds as biofuels and the advancements in metabolic engineering to enhance their production (Cann & Liao, 2009).

Safety And Hazards

2-Pentanoylfuran has been evaluated for safety by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) . It has a hazard classification of Acute Tox. 4 Oral - Skin Sens. 1 .

properties

IUPAC Name

1-(furan-2-yl)pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-2-3-5-8(10)9-6-4-7-11-9/h4,6-7H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTOZHTBIOGGHDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90185779
Record name 2-Pentanoylfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90185779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; Sweet caramel aroma
Record name 2-Pentanoylfuran
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1500/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

101.00 °C. @ 10.00 mm Hg
Record name 1-(2-Furanyl)-1-pentanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039801
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

slightly, Slightly soluble in water, Soluble (in ethanol)
Record name 1-(2-Furanyl)-1-pentanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039801
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 2-Pentanoylfuran
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1500/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.009-1.015
Record name 2-Pentanoylfuran
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1500/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2-Pentanoylfuran

CAS RN

3194-17-0
Record name 2-Pentanoylfuran
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Record name 2-Pentanoylfuran
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Record name 3194-17-0
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Record name 2-Pentanoylfuran
Source EPA DSSTox
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Record name 1-furan-2-ylpentan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-PENTANOYLFURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B3CNH05Z42
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1-(2-Furanyl)-1-pentanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039801
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
45
Citations
M El-Dessouky, A Abdel-Azim… - … of radioanalytical and …, 1987 - akjournals.com
2-Pentanoylfuran was synthesized by three different methods and the yield of each method was determined. The ketone was purified and 2-propanol was also purified from acetone. …
Number of citations: 7 akjournals.com
H Liang, Q Yuan, F Vriesekoop, F Lv - Food chemistry, 2012 - Elsevier
… EO compounds (carvacrol, eugenol, linalool and 2-pentanoylfuran) used in this study were obtained from the Guanxiang Chemicals Trading Co., Ltd. (Changsha, China), and their …
Number of citations: 77 www.sciencedirect.com
QF Nafa, SM Hussin… - Egyptian Journal of …, 2021 - ejchem.journals.ekb.eg
This study includes the extraction of volatile oil from the Artemisia herba-alba plant (Asteraceae). Take the plant Artemisia from the city of heet Al-Anbar in Iraq, where the research knew …
Number of citations: 3 ejchem.journals.ekb.eg
QF Al-Any, SM Al-Marsoumi… - Egyption Journal of …, 2019 - journals.ekb.eg
This study includes the extraction of volatile oil from the Artemisia herba-alba plant (Asteraceae). Take the plant Artemisia from the city of heet Al-Anbar in Iraq, where the research knew …
Number of citations: 1 journals.ekb.eg
F Lv, H Liang, Q Yuan, C Li - Food Research International, 2011 - Elsevier
… activity of oregano, basil, bergamot and perilla EOs in this work could be explained by the presence of a significant amount of carvacrol, eugenol, d-limonene and 2-pentanoylfuran, …
Number of citations: 660 www.sciencedirect.com
Y He, Z Liu, M Qian, X Yu, Y Xu, S Chen - Food Chemistry, 2020 - Elsevier
Comprehensive 2D gas chromatography–time-of-flight mass spectrometry was combined with descriptive sensory analysis to elucidate the specificity of strong-aroma type Baijiu (…
Number of citations: 80 www.sciencedirect.com
L Fei, L Hao, Y Qipeng - file.scirp.org
… perilla oil were mainly ketones, such as 2-Pentanoylfuran, reaching percentages of 23.03%. … (62.97%), Dlimonene (13.35%) and 2-Pentanoylfuran (23.03%), respectively. A number of …
Number of citations: 2 file.scirp.org
AR Katritzky, H Lang, Z Wang, Z Zhang… - The Journal of Organic …, 1995 - ACS Publications
… process led to lithium exchange with allyl bromide to give n-butyl bromideand subsequently 2-pentanoylfuran lOf after workup. Such a reversed lithiation process is not applicable to the …
Number of citations: 73 pubs.acs.org
A Dusart, B Mertens, E Van Hoeck, M Simon… - Food Chemistry, 2022 - Elsevier
The regulatory landscape of flavorings is evolving, thereby putting pressure on control laboratories to develop analytical methods for a wide range of compounds in various types of food …
Number of citations: 5 www.sciencedirect.com
EFSA Panel on Food Additives and Flavourings … - EFSA …, 2021 - Wiley Online Library
The Panel on Food Additives and Flavourings ( FAF ) was requested to consider the JECFA evaluations of 25 flavouring substances assigned to the Flavouring Group Evaluation 67 ( …
Number of citations: 8 efsa.onlinelibrary.wiley.com

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